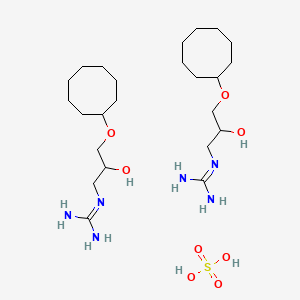
1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate is a synthetic organic compound that belongs to the guanidine family Guanidines are known for their strong basicity and ability to form stable complexes with various biological molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate typically involves the reaction of cyclooctanol with epichlorohydrin to form 3-(cyclooctyloxy)-1,2-epoxypropane. This intermediate is then reacted with guanidine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its hemisulfate form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate involves its interaction with biological targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to modulation of their activity. Additionally, the compound may interfere with cellular pathways by altering the function of key enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hydrochloride
- 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine nitrate
- 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine phosphate
Comparison: 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate is unique due to its hemisulfate salt form, which can influence its solubility and stability. Compared to its hydrochloride, nitrate, and phosphate counterparts, the hemisulfate form may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
89100-95-8 |
|---|---|
Formule moléculaire |
C24H52N6O8S |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
2-(3-cyclooctyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C12H25N3O2.H2O4S/c2*13-12(14)15-8-10(16)9-17-11-6-4-2-1-3-5-7-11;1-5(2,3)4/h2*10-11,16H,1-9H2,(H4,13,14,15);(H2,1,2,3,4) |
Clé InChI |
RLMCJDGRHVFYHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)OCC(CN=C(N)N)O.C1CCCC(CCC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


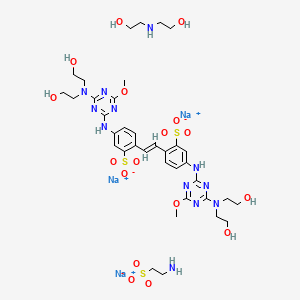
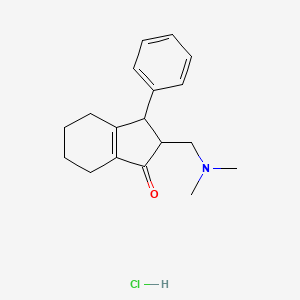
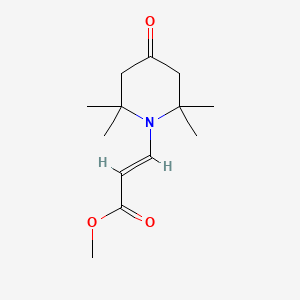

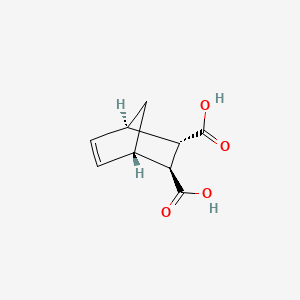
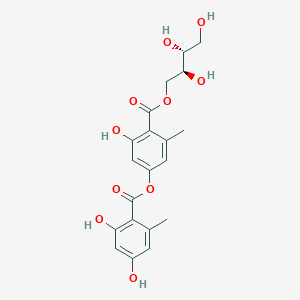




![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
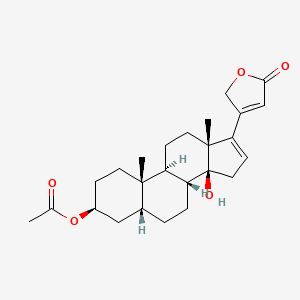
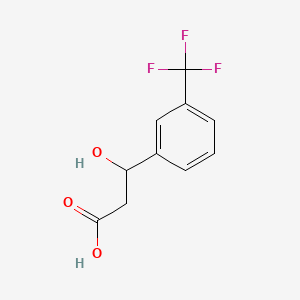
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
